molecular formula C17H12N4O3 B2587705 4-(4-Methoxyphenyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1574411-07-6

4-(4-Methoxyphenyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2587705
CAS No.: 1574411-07-6
M. Wt: 320.308
InChI Key: KDVWVPYZOBIIKX-UHFFFAOYSA-N
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Description

The compound “4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . A plausible reaction mechanism for the synthesis of highly functionalized pyrido pyrazolo involves intermediate reactions .


Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

Pyrimidines exhibit potent anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical and Chemical Properties Analysis

The compound “4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” has a molecular formula of C17H12N4O3 and an average mass of 320.302 Da . The IR spectrum of similar compounds exhibited characteristic sharp absorption bands of different functionalities .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis : Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized through reactions involving 5-amino-3-(4-methoxyphenylamino)-N-aryl-1H-pyrazole-4-carboxamides, showing potential for further chemical and pharmacological studies (Hassan et al., 2015).

Biological and Pharmacological Applications

  • Cytotoxic Activity : The synthesized pyrazolo[1,5-a]pyrimidines have been evaluated for their cytotoxicity against human cancer cell lines, including colon, lung, breast, and liver cancer cells. These studies provide insights into the structure-activity relationships and the potential therapeutic applications of these compounds (Hassan et al., 2015).

  • Antitumor Agents : Polymethoxylated fused pyridine ring systems, including pyrazolo[1,5-a]pyrimidines, have been synthesized and screened for in-vitro antitumor activity. Some compounds exhibited a broad spectrum of antitumor activity, highlighting their potential as antitumor agents (Rostom et al., 2009).

Material Science and Other Applications

  • Heterocyclic Compounds Synthesis : The compound has been involved in the synthesis of a library of fused pyridine-4-carboxylic acids, demonstrating its utility in the generation of diverse heterocyclic compounds for potential material science applications (Volochnyuk et al., 2010).

Mechanism of Action

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards upon exposure .

Future Directions

Pyrimidines have a wide range of biological and pharmacological activities, making them a promising area for future research . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c1-24-11-6-4-10(5-7-11)14-9-13(17(22)23)19-16-12-3-2-8-18-15(12)20-21(14)16/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVWVPYZOBIIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC=NC4=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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